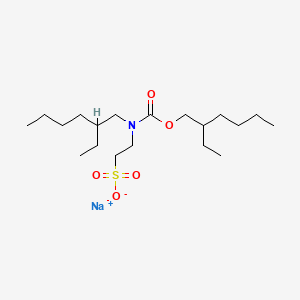
Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to lower the surface tension of liquids, making it an effective agent in processes such as suspension polymerization and emulsification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate typically involves the reaction of 2-ethylhexanol with sulfuric acid to form 2-ethylhexyl sulfate. This intermediate is then reacted with sodium hydroxide to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is then purified through various techniques such as distillation and crystallization to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in suspension polymerization and emulsification processes.
Biology: Employed in the analysis of phenolic compounds through techniques like microchip capillary electrophoresis with pulsed amperometric detection.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the synthesis of organo-layered double hydroxides as charge balancing anions.
Mécanisme D'action
The mechanism of action of Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in processes like emulsification and suspension polymerization. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dodecyl sulfate
- Sodium octyl sulfate
- Dioctyl sulfosuccinate sodium salt
- Sodium ethyl sulfate
Uniqueness
Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate stands out due to its unique structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and suspension stabilization. Compared to similar compounds, it offers better performance in specific industrial processes due to its tailored molecular structure.
Propriétés
Numéro CAS |
72845-89-7 |
|---|---|
Formule moléculaire |
C19H38NNaO5S |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
sodium;2-[2-ethylhexoxycarbonyl(2-ethylhexyl)amino]ethanesulfonate |
InChI |
InChI=1S/C19H39NO5S.Na/c1-5-9-11-17(7-3)15-20(13-14-26(22,23)24)19(21)25-16-18(8-4)12-10-6-2;/h17-18H,5-16H2,1-4H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
JBBYIYGBKJORCG-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)CN(CCS(=O)(=O)[O-])C(=O)OCC(CC)CCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)

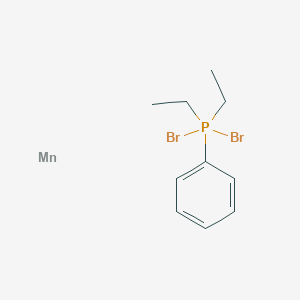
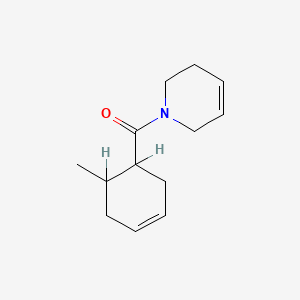


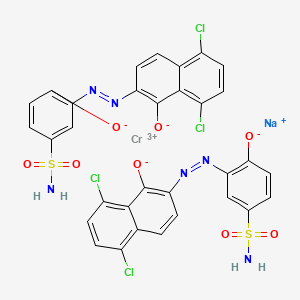
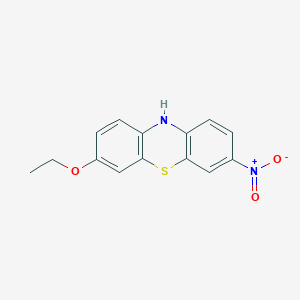
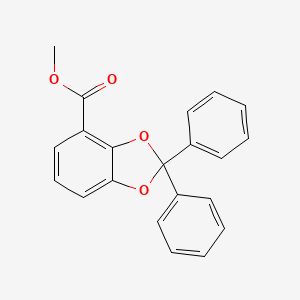
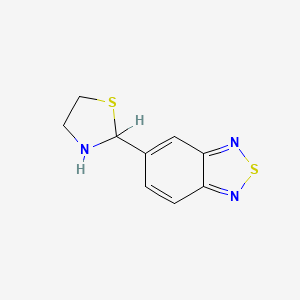
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
